molecular formula C10H8N3O2PS B3050771 Thiabendazole hypophosphite CAS No. 28558-32-9

Thiabendazole hypophosphite

Cat. No.: B3050771
CAS No.: 28558-32-9
M. Wt: 265.23 g/mol
InChI Key: WRCLPOMBSNHUQA-UHFFFAOYSA-N
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Description

Thiabendazole hypophosphite is a chemical compound known for its antifungal and antiparasitic properties. It is a derivative of thiabendazole, which is widely used in agriculture and medicine. This compound has been particularly effective in treating Dutch elm disease, a devastating condition affecting elm trees .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiabendazole hypophosphite typically involves the reaction of thiabendazole with hypophosphorous acid. The process requires precise control of temperature and pH to ensure the formation of the desired product. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality. The final product is often purified using techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Thiabendazole hypophosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields amines .

Scientific Research Applications

Thiabendazole hypophosphite has a wide range of applications in scientific research:

Mechanism of Action

Thiabendazole hypophosphite exerts its effects by inhibiting the mitochondrial enzyme fumarate reductase, which is specific to helminths. This inhibition disrupts the energy production in parasitic organisms, leading to their death. The compound may also interact with endogenous quinones, further enhancing its antifungal and antiparasitic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiabendazole hypophosphite stands out due to its dual antifungal and antiparasitic properties. Its effectiveness in treating Dutch elm disease and its use as a preservative in food products highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole;phosphenous acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.HO2P/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;1-3-2/h1-6H,(H,12,13);(H,1,2)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCLPOMBSNHUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.OP=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3O2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034960
Record name Thiabendazole hypophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28558-32-9
Record name Thiabendazole hypophosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIABENDAZOLE HYPOPHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CVB341OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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